2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile
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Overview
Description
2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile is an organic compound with the molecular formula C16H12N4O This compound is known for its unique structure, which includes a phthalazinone moiety linked to a benzenecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a suitable benzenecarbonitrile derivative. One common method involves the use of anhydrous tetrahydrofuran as a solvent, with triethylamine as a base. The reaction is carried out at low temperatures (0°C) and then gradually warmed to room temperature. Hydrazine hydrate is added to facilitate the formation of the phthalazinone moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenecarbonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted benzenecarbonitrile derivatives.
Scientific Research Applications
2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile involves its interaction with molecular targets such as poly (ADP-ribose) polymerase. This interaction inhibits the enzyme’s activity, leading to the disruption of DNA repair processes in cancer cells. The compound’s structure allows it to bind effectively to the enzyme’s active site, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
N-((4-Oxo-3,4-dihydro-1-phthalazinyl)methyl)acetamide: This compound has a similar phthalazinone moiety but differs in the substituent attached to the nitrogen atom.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound is used as an intermediate in the synthesis of phthalazinone scaffolds.
Uniqueness
2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile is unique due to its specific combination of a phthalazinone moiety and a benzenecarbonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-oxo-3H-phthalazin-1-yl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-9-11-5-1-4-8-14(11)18-10-15-12-6-2-3-7-13(12)16(21)20-19-15/h1-8,18H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHKCOIQRJCRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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